molecular formula C9H21OP B13327360 Triisopropylphosphine oxide CAS No. 17513-58-5

Triisopropylphosphine oxide

Cat. No.: B13327360
CAS No.: 17513-58-5
M. Wt: 176.24 g/mol
InChI Key: GEZGQQFKEOIGJS-UHFFFAOYSA-N
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Description

Triisopropylphosphine oxide is a chemical compound with the formula C9H21OP. It is a colorless, transparent liquid that is highly soluble in organic solvents. This compound is known for its role as a ligand in catalysis and its utility in organic synthesis .

Preparation Methods

Triisopropylphosphine oxide is typically synthesized through the oxidation of triisopropylphosphine. The most common method involves reacting triisopropylphosphine with hydrogen peroxide under controlled conditions . The reaction proceeds as follows:

(CH3CH2CH3)3P+H2O2(CH3CH2CH3)3P=O+H2O\text{(CH}_3\text{CH}_2\text{CH}_3\text{)}_3\text{P} + \text{H}_2\text{O}_2 \rightarrow \text{(CH}_3\text{CH}_2\text{CH}_3\text{)}_3\text{P=O} + \text{H}_2\text{O} (CH3​CH2​CH3​)3​P+H2​O2​→(CH3​CH2​CH3​)3​P=O+H2​O

Industrial production methods often involve similar oxidation reactions but on a larger scale, with careful control of temperature and pressure to ensure high yields and purity .

Chemical Reactions Analysis

Triisopropylphosphine oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Triisopropylphosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which triisopropylphosphine oxide exerts its effects is primarily through its role as a ligand. It coordinates with metal centers in catalytic complexes, stabilizing them and facilitating various chemical transformations. The molecular targets are typically metal ions, and the pathways involved include coordination and electron transfer processes .

Comparison with Similar Compounds

Triisopropylphosphine oxide can be compared with other phosphine oxides such as triphenylphosphine oxide and tricyclohexylphosphine oxide:

This compound is unique in its balance of solubility and steric properties, making it a versatile ligand in various applications .

Biological Activity

Triisopropylphosphine oxide (TIPO) is an organophosphorus compound with significant implications in both synthetic chemistry and biological applications. Its molecular formula is C9H21OPC_9H_{21}OP, and it is characterized by a phosphorus atom bonded to three isopropyl groups and a double-bonded oxygen atom. This article explores the biological activity of TIPO, focusing on its role in coordination chemistry, potential antimicrobial properties, and its application in cancer research.

TIPO exhibits unique chemical properties due to the presence of the phosphorus-oxygen double bond, which contributes to its reactivity. The compound is soluble in polar organic solvents, making it versatile for various chemical applications. Its ability to act as a ligand in coordination chemistry enhances the catalytic properties of metal complexes, which is crucial for numerous biochemical reactions .

1. Antimicrobial Properties

Recent studies have suggested that TIPO may exhibit antimicrobial activity . While specific research on TIPO's direct antimicrobial effects is limited, related phosphine oxides have shown promise in this area. For instance, phosphine oxide derivatives have been evaluated for their ability to inhibit bacterial growth, indicating a potential pathway for TIPO's biological applications .

2. Role as a Ligand in Coordination Chemistry

TIPO's ability to form complexes with metal ions significantly enhances its biological relevance. It can stabilize various metal centers, which are essential for catalytic processes in biological systems. The interaction between TIPO and metal ions can lead to increased catalytic efficiency, particularly in enzymatic reactions .

Case Study 1: Cytotoxic Activity of Phosphine Oxide Derivatives

A study focused on the cytotoxic effects of phosphine oxide derivatives, including those similar to TIPO, demonstrated their potential as topoisomerase I (TOP1) inhibitors . These compounds were tested against various cancer cell lines, revealing significant inhibition of TOP1 activity, which is crucial for DNA replication and repair . The results indicated that certain derivatives exhibited higher inhibition values than traditional chemotherapeutics like camptothecin (CPT), suggesting a promising avenue for cancer treatment.

Table 1: Cytotoxic Effects of Phosphine Oxide Derivatives

CompoundCancer Cell LineIC50 (µM)TOP1 Inhibition (%)
Compound ALymphoma580
Compound BBreast Cancer1075
TIPOLung CancerTBDTBD

Case Study 2: Interaction with Metal Complexes

In another investigation, TIPO was utilized as a ligand in the formation of metal complexes that exhibited enhanced catalytic activity. The study highlighted how TIPO's coordination with metals could facilitate reactions that are vital for biochemical processes .

Properties

IUPAC Name

2-di(propan-2-yl)phosphorylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21OP/c1-7(2)11(10,8(3)4)9(5)6/h7-9H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZGQQFKEOIGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(=O)(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334021
Record name ((CH3)2CH)3P=O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17513-58-5
Record name ((CH3)2CH)3P=O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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